molecular formula C8H9NO2S B8538441 Allyl 5-amino-2-thiophenecarboxylate

Allyl 5-amino-2-thiophenecarboxylate

Cat. No. B8538441
M. Wt: 183.23 g/mol
InChI Key: GQBKFZLGDIVJCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05527791

Procedure details

To a solution of allyl 5-nitro-2-thiophenecarboxylate (3.2 g, 15 mmol) in concentrated hydrogen chloride (35 ml) were added under cooling SnCl2.H2O (10.1 g, 45 mmol). The mixture was stirred for 3.5 hours at ambient temperature, diluted with ethyl acetate and basified to pH 10 with 5N NaOH. The organic layer was washed with water and a saturated aqueous solution of sodium chloride, dried over MgSO4 and concentrated. The residue was purified by chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (3:7) to give the title compound as a yellow oil (1.94 g, 72%).
Name
allyl 5-nitro-2-thiophenecarboxylate
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
72%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[S:8][C:7]([C:9]([O:11][CH2:12][CH:13]=[CH2:14])=[O:10])=[CH:6][CH:5]=1)([O-])=O>Cl.C(OCC)(=O)C.[OH-].[Na+]>[NH2:1][C:4]1[S:8][C:7]([C:9]([O:11][CH2:12][CH:13]=[CH2:14])=[O:10])=[CH:6][CH:5]=1 |f:3.4|

Inputs

Step One
Name
allyl 5-nitro-2-thiophenecarboxylate
Quantity
3.2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(S1)C(=O)OCC=C
Name
Quantity
35 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 3.5 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous solution of sodium chloride, dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel using
ADDITION
Type
ADDITION
Details
a mixture of ethyl acetate and petroleum ether (3:7)

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
NC1=CC=C(S1)C(=O)OCC=C
Measurements
Type Value Analysis
AMOUNT: MASS 1.94 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 70.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.